

GPR35 Agonist 3: A Comparative Analysis of Potency at Human vs. Rodent Orthologs

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of **GPR35 agonist 3** at human versus rodent GPR35 orthologs, supported by experimental data. This information is critical for the preclinical evaluation and translation of research findings for this G protein-coupled receptor (GPCR) target.

G protein-coupled receptor 35 (GPR35) has emerged as a potential therapeutic target for a variety of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers. However, the development of GPR35-targeted therapies has been hampered by the significant species-dependent variations in agonist potency. This guide focuses on a synthetic agonist, referred to as "GPR35 agonist 3," to highlight these critical differences in pharmacology between human and rodent GPR35.

Potency Comparison: Human vs. Rodent GPR35

Experimental data demonstrates that **GPR35 agonist 3** is a potent activator of human GPR35 but exhibits significantly lower potency at rodent orthologs. This species selectivity is a crucial consideration for researchers using rodent models to study GPR35 function and for the preclinical development of GPR35-targeted drugs.

A study by Neetoo-Isseljee and colleagues in 2013 characterized the activity of several novel GPR35 agonists, including a compound referred to as "compound 3".[1] Their findings, summarized in the table below, highlight the stark difference in potency at human versus rodent GPR35 in a β-arrestin-2 recruitment assay. While **GPR35 agonist 3** demonstrates an EC50 of



1.4 μ M at the human receptor, it was found to be nearly inactive at both rat and mouse GPR35 at concentrations up to 100 μ M, indicating at least a 100-fold decrease in potency.[1][2]

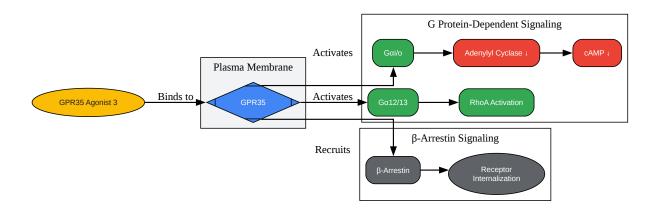
| Agonist | Species | Assay Type | Potency (EC50) | Fold Difference (Human vs. Rodent) |
|-----------------|---------|-----------------------------|-------------------|---------------------------------------------|
| GPR35 agonist 3 | Human | β-arrestin-2 Recruitment | 1.4 μΜ[2] | N/A |
| GPR35 agonist 3 | Rat | β-arrestin-2 Recruitment | > 100 μM[1] | > 100-fold less potent |
| GPR35 agonist 3 | Mouse | β-arrestin-2 Recruitment | > 100 μM[1] | > 100-fold less potent |

This pronounced species selectivity is not uncommon for GPR35 ligands. For instance, the well-characterized agonist zaprinast is more potent at the rat GPR35 ortholog than the human one.[3] Conversely, pamoic acid is a potent human GPR35 agonist but shows weak activity at the rat and mouse orthologs.[4] These findings underscore the importance of characterizing agonist potency across all relevant species during the drug discovery process.

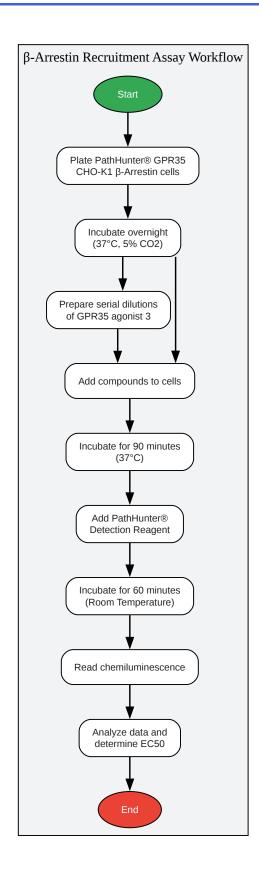
GPR35 Signaling Pathways

Upon activation by an agonist, GPR35 can initiate downstream signaling through multiple pathways, primarily involving G α i/o, G α 12/13, and β -arrestin. The G α i/o pathway typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). The G α 12/13 pathway activation results in the stimulation of the RhoA signaling cascade, which is involved in cytoskeleton organization and cell migration. Furthermore, agonist binding can promote the recruitment of β -arrestin, which not only mediates receptor desensitization and internalization but can also initiate G protein-independent signaling cascades.









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